Unveiling the Structure of Daclatasvir Impurity B: A Technical Guide
Unveiling the Structure of Daclatasvir Impurity B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the chemical structure elucidation of Daclatasvir Impurity B, a known related substance of the direct-acting antiviral agent Daclatasvir. Understanding the identity and formation of impurities is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final pharmaceutical product.[1] This document details the structural characteristics of Impurity B, outlines the analytical methodologies for its identification, and discusses its likely formation pathways.
Introduction to Daclatasvir and the Imperative of Impurity Profiling
Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a key protein in viral replication and assembly.[2] It is used in combination with other antiviral medications for the treatment of chronic HCV infection.[3] The synthesis of a complex molecule like Daclatasvir is a multi-step process that can lead to the formation of process-related impurities and degradation products.[1][2] Regulatory bodies worldwide mandate stringent control over these impurities, making their identification and characterization a fundamental requirement in pharmaceutical development.[1]
Chemical Structure of Daclatasvir Impurity B
Daclatasvir Impurity B has been identified as an acetylated derivative of Daclatasvir. Its chemical structure and properties are summarized below:
| Parameter | Value | Source |
| IUPAC Name | methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | PubChem[4] |
| Molecular Formula | C₃₅H₄₁N₇O₄ | PubChem[4], MedChemExpress[5] |
| Molecular Weight | 623.74 g/mol | PubChem[4], MedChemExpress[5] |
| CAS Number | 2226541-13-3 | PubChem[4] |
The key structural difference between Daclatasvir and Impurity B lies in the substitution at one of the pyrrolidine (B122466) rings. In Impurity B, the N-((methoxycarbonyl)amino)-3-methylbutanoyl group on one of the pyrrolidine rings is replaced by an acetyl group.
Logical Elucidation Workflow
The structural elucidation of Daclatasvir Impurity B would logically proceed through a combination of chromatographic separation and spectroscopic analysis. The following workflow outlines the typical steps involved.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible identification and quantification of Daclatasvir Impurity B. The following sections describe the methodologies for forced degradation studies and chromatographic analysis.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of a drug substance and to generate potential degradation products for analytical method development.[6][7]
Table 1: Forced Degradation Conditions for Daclatasvir
| Stress Condition | Reagent and Conditions | Reference |
| Acid Hydrolysis | 0.1 N to 2 N HCl, refluxed at 60-80°C for 4-5 hours. | [2][6][7][8] |
| Base Hydrolysis | 0.1 N NaOH, refluxed at 60-80°C for 4-72 hours. | [2][6][7][8] |
| Oxidative Degradation | 30% H₂O₂, refluxed at 60°C for 6 hours. | [2][7][8] |
| Neutral Hydrolysis | Water, refluxed at 80°C for 72 hours. | [6] |
| Photolytic Degradation | Exposure of solid drug to direct sunlight for 10 days. | [7] |
| Thermal Degradation | Exposure of solid drug to dry heat at 100°C for 3 days. | [6] |
Protocol for a Typical Forced Degradation Experiment (Acid Hydrolysis):
-
Prepare a stock solution of Daclatasvir at a concentration of 1000 µg/mL.[6]
-
To a suitable volume of the stock solution, add an equal volume of 2 N HCl.[6]
-
Reflux the mixture at 80°C for 5 hours.[6]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 2 N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for chromatographic analysis.
Chromatographic and Spectroscopic Analysis
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for the separation and identification of impurities.[1][9][10]
Table 2: Example Chromatographic Conditions for Daclatasvir Impurity Profiling
| Parameter | Condition | Reference |
| Column | Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7 µm) | [10][11] |
| Mobile Phase A | 0.03 M sodium perchlorate (B79767) with 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5) | [10][11] |
| Mobile Phase B | Acetonitrile and Mobile Phase A (80:20 v/v) | [10][11] |
| Flow Rate | 0.4 mL/min | [10][11] |
| Detection | UV at 305 nm and/or Mass Spectrometry | [10][11] |
| Column Temperature | 40°C | [11] |
| Injection Volume | 1-2 µL | [9][11] |
Analytical Procedure:
-
Prepare samples of the stressed solutions and a reference solution of Daclatasvir.
-
Equilibrate the HPLC/UPLC system with the mobile phase.
-
Inject the samples and the reference solution.
-
Monitor the separation of peaks at the specified wavelength.
-
Direct the eluent to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern for each impurity.
Formation Pathway of Daclatasvir Impurity B
Daclatasvir Impurity B is likely formed as a process-related impurity during the synthesis of Daclatasvir.[1] The synthesis of Daclatasvir involves the coupling of a central biphenyl-diimidazole scaffold with L-valine and L-proline derivatives.[2] If a source of acetic anhydride (B1165640) or a similar acetylating agent is present, or if an acetyl-protected proline derivative is used as a starting material and deprotection is incomplete, the formation of Impurity B can occur.
Conclusion
The structural elucidation of Daclatasvir Impurity B is a critical step in ensuring the quality and safety of Daclatasvir drug products. Through a combination of forced degradation studies, advanced chromatographic separation techniques, and spectroscopic analysis, the identity of this impurity as an acetylated derivative of the parent drug has been established. The implementation of robust analytical methods and a thorough understanding of the synthetic and degradation pathways are essential for the effective control of this and other impurities in the manufacturing of Daclatasvir.
References
- 1. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Daclatasvir - Wikipedia [en.wikipedia.org]
- 4. Daclatasvir Impurity B | C35H41N7O4 | CID 146681200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
